Cas no 326024-05-9 (2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid)
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-5-(1-pyrrolidinylsulfonyl)benzoic acid
- 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
- HMS1598I19
- Oprea1_007952
- benzoic acid, 2-hydroxy-5-(1-pyrrolidinylsulfonyl)-
- H35433
- ALBB-026131
- 998-057-8
- 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoicacid
- SR-01000284772
- SR-01000284772-1
- JQBNNVRJHMJMMK-UHFFFAOYSA-N
- 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
- EN300-00346
- Z55900823
- MFCD02700702
- 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid
- AKOS000114697
- 2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoic acid
- 326024-05-9
- STK696267
- LS-08860
- CS-0212897
- SCHEMBL1546612
- 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
-
- MDL: MFCD02700702
- Inchi: 1S/C11H13NO5S/c13-10-4-3-8(7-9(10)11(14)15)18(16,17)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2,(H,14,15)
- InChI Key: JQBNNVRJHMJMMK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C(=O)O)C=1)O)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 271.05144369Da
- Monoisotopic Mass: 271.05144369Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 103Ų
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H132930-500mg |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | H132930-1000mg |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | H132930-2000mg |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 2g |
$ 615.00 | 2022-06-04 | ||
| Chemenu | CM362680-1g |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 95%+ | 1g |
$148 | 2023-01-01 | |
| Chemenu | CM362680-5g |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 95%+ | 5g |
$391 | 2023-01-01 | |
| abcr | AB379824-500 mg |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB379824-1 g |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 1g |
€197.30 | 2023-04-25 | ||
| abcr | AB379824-5 g |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 5g |
€456.10 | 2023-04-25 | ||
| abcr | AB379824-10 g |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 10g |
€773.40 | 2023-04-25 | ||
| Crysdot LLC | CD11144961-5g |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid |
326024-05-9 | 97% | 5g |
$349 | 2024-07-15 |
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Suppliers
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Research Briefing on 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS: 326024-05-9)
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS: 326024-05-9) is a sulfonamide-based benzoic acid derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique pyrrolidine sulfonyl moiety, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and its potential as a modulator of various biological targets. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid exhibits significant inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of CA IX, revealing that the pyrrolidine sulfonyl group forms critical hydrogen bonds with Thr199 and Glu106 residues. This finding suggests its potential as a scaffold for designing novel anticancer agents targeting tumor hypoxia.
Another notable application of this compound was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where it served as a precursor for the synthesis of potent NLRP3 inflammasome inhibitors. The researchers modified the benzoic acid core to introduce additional pharmacophores, resulting in derivatives with nanomolar potency in suppressing IL-1β release in macrophages. The study highlighted the versatility of 326024-05-9 as a building block for immunomodulatory drug development.
From a synthetic chemistry perspective, recent advances in the preparation of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid have been achieved through optimized Pd-catalyzed sulfonylation reactions, as described in a 2023 Organic Process Research & Development paper. The new protocol offers improved yields (up to 85%) and scalability, addressing previous challenges in large-scale production. This methodological breakthrough is expected to facilitate further pharmacological investigations of this compound and its analogs.
Ongoing research, as presented at the 2024 ACS Spring Meeting, is exploring the compound's potential in neurodegenerative diseases. Preliminary data indicate that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in in vitro models of Parkinson's disease, possibly through modulation of oxidative stress pathways. These findings, though preliminary, open new avenues for the therapeutic application of 326024-05-9-based compounds.
In conclusion, 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid represents a promising chemical entity with multifaceted applications in medicinal chemistry. Its demonstrated activity against clinically relevant targets, coupled with recent synthetic advancements, positions it as a valuable scaffold for future drug discovery efforts. Further structure-activity relationship studies and in vivo evaluations are warranted to fully exploit its therapeutic potential.
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